molecular formula C14H28N2O2 B111704 4-(N-BOC-Amino)-1-butylpiperidine CAS No. 1345471-82-0

4-(N-BOC-Amino)-1-butylpiperidine

Cat. No.: B111704
CAS No.: 1345471-82-0
M. Wt: 256.38 g/mol
InChI Key: NSDPKDHGIYFONT-UHFFFAOYSA-N
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Description

4-(N-Boc-amino)piperidine is a piperidone derivative . It is an organic building block that has been used in the synthesis of aminopiperidine antiviral chemokine (C-C motif) receptor 5 (CCR5) antagonists and antibacterial agents .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides has been reported .


Molecular Structure Analysis

The molecular formula of 4-(N-Boc-amino)piperidine is C10H20N2O2 . The InChI key is CKXZPVPIDOJLLM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Reductive amination using cobalt-based nanoparticles for synthesis of amines has been reported .


Physical And Chemical Properties Analysis

The melting point of 4-(N-Boc-amino)piperidine is 162-166 °C (lit.) . The molecular weight is 200.28 g/mol .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

4-(N-BOC-Amino)-1-butylpiperidine, as a derivative of piperidine, finds significant application in chemical synthesis and medicinal chemistry. The BOC (tert-butoxycarbonyl) group is a crucial moiety used for protecting amines during chemical reactions. This protection is paramount in peptide synthesis, where the BOC group prevents unwanted side reactions by protecting the amine functionality (Heydari et al., 2007). Furthermore, the versatility of this compound is showcased in its application in the synthesis of orthogonally N-protected 3,4-aziridinopiperidine, a compound with potential for significant biological activity (Schramm et al., 2009).

NMR Applications in Probing Protein Structure

Another fascinating application of BOC-protected amino acids is in the field of nuclear magnetic resonance (NMR) spectroscopy. The introduction of BOC-protected amino acids into peptides allows for their sensitive detection in 19F NMR, facilitating the study of protein structures and dynamics. This is particularly useful in probes and medicinal chemistry, where understanding the conformational behavior of peptides is crucial (Tressler & Zondlo, 2014).

Synthesis of Biologically Active Compounds

The introduction of BOC-protected amino groups into molecules has been instrumental in synthesizing various biologically active compounds. For instance, terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, synthesized via electrophilic amination using N-Boc-O-tosyl hydroxylamine, serve as intermediates for modified peptides and biologically active heterocyclic derivatives. This method demonstrates the broad applicability of BOC-protected compounds in synthesizing biologically relevant molecules (Baburaj & Thambidurai, 2012).

Solid-Phase Peptide Synthesis

The use of BOC-protected amino acids extends to solid-phase peptide synthesis, where these compounds allow for efficient peptide assembly and on-resin cyclization, avoiding issues like diketopiperazine formation. This application is crucial in synthesizing cyclic peptides and complex peptide-based structures, highlighting the versatility of BOC-protected compounds in synthetic chemistry (Bourne et al., 1999).

Mechanism of Action

Target of Action

The primary target of 4-(N-BOC-Amino)-1-butylpiperidine is the chemokine (C-C motif) receptor 5 (CCR5) . CCR5 is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines .

Mode of Action

This compound interacts with its target, CCR5, by acting as an antagonist . This means it binds to the receptor and inhibits its normal function . The compound’s interaction with CCR5 prevents the normal ligands from binding to the receptor, thereby blocking the downstream signaling pathways .

Biochemical Pathways

By acting as an antagonist to the CCR5 receptor, this compound affects the chemokine signaling pathway . This pathway plays a crucial role in the immune response, particularly in the recruitment and activation of leukocytes (white blood cells) . By blocking this pathway, the compound can alter the immune response .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .

Result of Action

The primary result of this compound’s action is the inhibition of the CCR5 receptor , which can lead to alterations in the immune response . Specifically, it has been used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity . By blocking CCR5, the compound can prevent HIV from entering cells, thereby inhibiting the progression of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution . Additionally, the presence of other molecules can affect its metabolism, as they may compete for the same metabolic enzymes . Finally, the compound’s stability can be affected by factors such as temperature and light .

Safety and Hazards

The safety data sheet indicates that 4-(N-Boc-amino)piperidine may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent scientific literature suggests that more efforts must be made to make Boc removal practical, clean, and minimize any potential impact . A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection has been reported, which is efficient and sustainable .

Biochemical Analysis

Biochemical Properties

4-(N-BOC-Amino)-1-butylpiperidine plays a significant role in biochemical reactions, particularly in the synthesis of antiviral chemokine receptor 5 (CCR5) antagonists and antibacterial agents. It interacts with various enzymes and proteins, including bacterial topoisomerase type II, which is crucial for DNA replication and transcription . The nature of these interactions often involves the inhibition of enzyme activity, thereby preventing the replication of viral or bacterial pathogens .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CCR5 receptors can inhibit HIV-1 entry into host cells, thereby preventing viral replication . Additionally, its antibacterial properties can disrupt bacterial cell wall synthesis and DNA replication, leading to cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes such as bacterial topoisomerase type II by binding to their active sites, thereby blocking their catalytic activity . This inhibition can lead to the disruption of DNA replication and transcription in bacterial cells. Furthermore, its interaction with CCR5 receptors involves binding to the receptor and preventing the attachment of HIV-1, thus inhibiting viral entry into host cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that its antiviral and antibacterial activities can be sustained over extended periods, although some degradation products may form over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit viral and bacterial replication without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired antiviral or antibacterial activity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation in the liver . The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of metabolites that may retain or lose biological activity . These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound may accumulate in specific tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . Its distribution can influence its therapeutic efficacy and potential toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can enhance its interaction with DNA and nuclear proteins, thereby influencing gene expression and cellular responses .

Properties

IUPAC Name

tert-butyl N-(1-butylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-5-6-9-16-10-7-12(8-11-16)15-13(17)18-14(2,3)4/h12H,5-11H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDPKDHGIYFONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610953
Record name tert-Butyl (1-butylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-82-0
Record name tert-Butyl (1-butylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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